molecular formula C4H5N3O B099509 1-Acetyl-1,2,4-triazole CAS No. 15625-88-4

1-Acetyl-1,2,4-triazole

Cat. No.: B099509
CAS No.: 15625-88-4
M. Wt: 111.1 g/mol
InChI Key: GLGDTYAVPSJOSQ-UHFFFAOYSA-N
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Description

1-Acetyl-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. The 1,2,4-triazole isomer is particularly significant due to its diverse biological activities and applications in medicinal chemistry

Mechanism of Action

Target of Action

Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . For instance, 1,2,4-triazole derivatives have been reported to inhibit aromatase enzyme , which plays a crucial role in the biosynthesis of estrogens . They also have been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities , which are key enzymes in the nervous system.

Mode of Action

The mode of action of 1-Acetyl-1,2,4-triazole involves its interaction with its targets, leading to changes in their function. For instance, by inhibiting the aromatase enzyme, the compound can potentially reduce the production of estrogens, which are involved in various physiological processes and diseases such as cancer . Similarly, by inhibiting AChE and BuChE, it can affect the levels of acetylcholine, a neurotransmitter, in the nervous system .

Biochemical Pathways

By inhibiting aromatase, it can disrupt the conversion of androgens to estrogens . By inhibiting AChE and BuChE, it can affect the breakdown of acetylcholine, thereby influencing neurotransmission .

Pharmacokinetics

Triazole compounds are generally known for their good bioavailability and stability in both acidic and basic conditions . They are also known for their ability to form hydrogen bonds with different targets, which can improve their pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action depend on its targets and the biological context. For instance, by inhibiting aromatase, it can potentially reduce estrogen levels, which can have various effects depending on the tissue and physiological context . By inhibiting AChE and BuChE, it can potentially increase acetylcholine levels, affecting neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s stability, as triazoles are stable in both acidic and basic conditions . Other factors, such as the presence of other compounds or specific conditions within the body, can also influence its action and efficacy.

Chemical Reactions Analysis

1-Acetyl-1,2,4-triazole undergoes several types of chemical reactions, including:

Properties

IUPAC Name

1-(1,2,4-triazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-4(8)7-3-5-2-6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGDTYAVPSJOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166066
Record name 1-Acetyl-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15625-88-4
Record name 1-Acetyl-1,2,4-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetyl-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of the water-catalyzed hydrolysis of 1-acetyl-1,2,4-triazole?

A: Research suggests that the water-catalyzed hydrolysis of this compound proceeds through a cyclic transition state involving four water molecules []. This conclusion is based on proton inventory experiments, which analyze the rate of reaction in varying mixtures of H2O and D2O. The observed downward curvature in the proton inventory plots supports a mechanism where multiple proton transfers occur in a concerted manner within the cyclic transition state.

Q2: How do changes in ionic strength affect the rate of this compound hydrolysis?

A: Studies show that increasing ionic strength leads to a slight decrease in the rate of hydrolysis for this compound []. While the effect is relatively small, it suggests that changes in the solvation shell surrounding the reacting species, influenced by ionic strength, can subtly impact the reaction kinetics.

Q3: What role does solvent structure play in the neutral hydrolysis of this compound and similar compounds?

A: Research comparing reaction rates under isobaric and isochoric conditions provides insights into the role of solvent structure during hydrolysis []. For this compound, the rate of neutral hydrolysis increases more rapidly with temperature under isochoric conditions. This suggests that the activation process involves a decrease in hydrophobic character and likely disrupts water-water interactions, leading to the production of labile water molecules. Similar trends were observed for the related compound 1-benzoyl-3-phenyl-1,2,4-triazole.

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